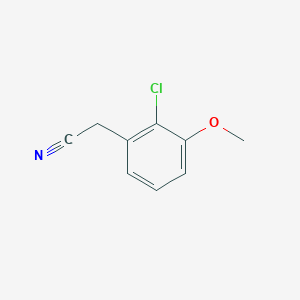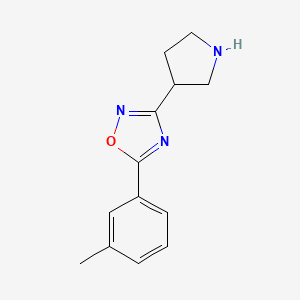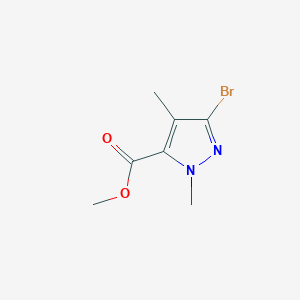
2-Methoxy-4-(methylsulfanyl)aniline hydrochloride
Overview
Description
“2-Methoxy-4-(methylsulfanyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1657-82-5 . It has a molecular weight of 205.71 and is typically in powder form . The IUPAC name for this compound is 2-methoxy-4-(methylthio)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-(methylsulfanyl)aniline hydrochloride” is 1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Characterization
Research on derivatives and analogs of 2-Methoxy-4-(methylsulfanyl)aniline has demonstrated its importance in synthetic chemistry. For instance, studies have shown that sulfanylation reactions using tert-butyllithium/methyl methanethiolsulfonate can produce specific diastereoisomers from related compounds, although challenges remain in achieving high reactivity and selectivity in reduction reactions (Paiva, 2011). Additionally, aromatization reactions of certain dihydropyridines into pyridines have been controlled with substituents, illustrating the compound's role in facilitating structural transformations and affecting yields and selectivity in synthesis processes (Nedolya et al., 2015).
Nonlinear Optical Materials
A hyperbranched polymer incorporating a related chromophore has been developed for nonlinear optical applications, highlighting the potential of 2-Methoxy-4-(methylsulfanyl)aniline derivatives in creating materials with significant optical properties. This polymer exhibits good solubility in polar organic solvents and has been characterized for its structural and thermal properties, as well as its second-harmonic generation capability (Zhang, Wada, & Sasabe, 1997).
Polymerization and Nano/Microstructure Formation
Investigations into the polymerization of aniline and its derivatives, including methoxy-substituted anilines, have revealed insights into the formation of nano- and microstructures. This research has shown that the oxidation conditions, initiator choice, and the presence of specific substituents can influence the resulting polymer morphologies, such as nanotubes and hollow microspheres. These findings suggest avenues for tailored material properties in applications ranging from electronics to coatings (Luo et al., 2011).
Chemoselective Reactions
Chemoselective reactions involving derivatives of 2-Methoxy-4-(methylsulfanyl)aniline have been described, highlighting the compound's utility in selective synthesis processes. For example, reactions of certain pyrimidines with amines demonstrate the potential for selective displacement reactions, which can be influenced by the choice of base, indicating the compound's role in facilitating specific synthetic pathways (Baiazitov et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-methylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQQZUMFMDTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)



![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)







